molecular formula C14H14O B3387277 3-(2,6-Dimethylphenyl)phenol CAS No. 799285-84-0

3-(2,6-Dimethylphenyl)phenol

Cat. No.: B3387277
CAS No.: 799285-84-0
M. Wt: 198.26 g/mol
InChI Key: VWYFGPJCFHOXMK-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)phenol is an organic compound characterized by the presence of a phenol group attached to a benzene ring, which is further substituted with two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)phenol typically involves the methylation of phenol. This process can be carried out by contacting gaseous phenol and methanol at elevated temperatures in the presence of a solid acid catalyst . The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{OH} + 2 \text{CH}_3\text{OH} \rightarrow (\text{CH}_3)_2\text{C}_6\text{H}_3\text{OH} + 2 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of fluidized bed reactors with iron-chromium mixed oxide catalysts. This method ensures high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Catalysts such as copper or palladium are commonly used in oxidative coupling reactions.

    Substitution: Acid catalysts are employed in condensation reactions.

    Amination: Ammonia is used as a reagent in the amination process.

Major Products Formed

    Polymers and Dimers: Formed through oxidative coupling.

    Tetramethylbisphenol A: Produced via acid-catalyzed condensation.

    2,6-Dimethylaniline: Resulting from amination with ammonia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various reactions and form valuable products makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYFGPJCFHOXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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